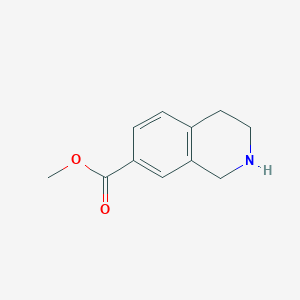

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRHEGJEBOGNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443112 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220247-50-7 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide focuses on a specific, yet highly significant derivative: Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate. This compound serves as a critical building block for the synthesis of more complex molecules, leveraging its unique structural features for the exploration of novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not just a compilation of data, but a cohesive narrative that explains the causality behind experimental choices and provides a trustworthy foundation for your research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The following table summarizes the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 220247-50-7 | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | N/A |

| Molecular Weight | 191.23 g/mol | N/A |

| Appearance | Solid (for the corresponding carboxylic acid) | N/A |

Synthesis Methodologies: A Strategic Overview

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established, with two primary named reactions forming the bedrock of most synthetic approaches: the Pictet-Spengler and the Bischler-Napieralski reactions.[3] The choice between these methods is often dictated by the desired substitution pattern and the availability of starting materials.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[3] This method is particularly effective for the synthesis of 1-substituted THIQs.

Conceptual Workflow for the Synthesis of the THIQ Core via Pictet-Spengler Reaction

Caption: Pictet-Spengler reaction workflow.

The Bischler-Napieralski Reaction: A Versatile Alternative

The Bischler-Napieralski reaction provides an alternative route, involving the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[3] This intermediate is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[3]

Experimental Protocol: A Representative Bischler-Napieralski Synthesis of a THIQ Derivative

-

Amide Formation: A solution of a substituted phenethylamine (1.0 eq) and an acylating agent (e.g., acetyl chloride, 1.1 eq) in a suitable solvent (e.g., dichloromethane) is stirred at 0 °C. A base (e.g., triethylamine, 1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide.

-

Cyclization: The crude amide is dissolved in a suitable solvent (e.g., acetonitrile), and a dehydrating agent (e.g., phosphorus oxychloride, 1.5 eq) is added. The mixture is heated to reflux for 2-4 hours. The solvent is then removed under reduced pressure.

-

Reduction: The resulting crude 3,4-dihydroisoquinoline is dissolved in a protic solvent (e.g., methanol), and a reducing agent (e.g., sodium borohydride, 2.0 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to afford the crude 1,2,3,4-tetrahydroisoquinoline, which can be purified by column chromatography.

Synthesis of this compound: A Proposed Strategy

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target molecule.

Reactivity and Derivatization Potential

This compound possesses three key reactive sites that can be exploited for the synthesis of a diverse library of derivatives: the secondary amine, the aromatic ring, and the methyl ester.

Reactions at the Secondary Amine (N-2 Position)

The secondary amine is a nucleophilic center and readily undergoes a variety of transformations, including:

-

N-Alkylation: Introduction of alkyl, benzyl, or other functionalized groups.

-

N-Acylation: Formation of amides, carbamates, and ureas, which can significantly modulate the compound's biological activity and physicochemical properties.

-

N-Arylation: Formation of N-aryl derivatives, often achieved through palladium-catalyzed cross-coupling reactions.[5]

Reactions Involving the Ester Moiety

The methyl ester at the C-7 position is a versatile handle for further functionalization:

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[6] This carboxylic acid is a key intermediate for the synthesis of amides via coupling with various amines.

-

Amide Formation: The carboxylic acid can be activated with coupling reagents (e.g., EDC, HATU) to facilitate amide bond formation with a wide range of primary and secondary amines.[7]

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactions on the Aromatic Ring

The aromatic ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.

Potential Applications in Drug Discovery

The THIQ scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective effects.[1] While specific pharmacological data for this compound is limited, its derivatives are of significant interest. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as trypanocidal agents. The 7-carboxy substitution pattern of the target molecule offers a distinct vector for chemical space exploration compared to the more commonly studied 1- and 3-substituted analogs.

The strategic placement of the carboxylate group allows for the introduction of diverse functionalities that can interact with specific biological targets. This makes this compound a valuable starting point for the design and synthesis of novel kinase inhibitors, GPCR modulators, and other targeted therapies.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the parent compound, 1,2,3,4-tetrahydroisoquinoline, provides general guidance. This class of compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

-

Faheem, A., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13884–13923. [Link]

-

Kasia, T., & Gawalska, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3196. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- de Souza, A. C. S., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega.

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid. National Center for Biotechnology Information.

-

Thieme. (2015). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. Retrieved from [Link]

- PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information.

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 5-18.

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

- Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

- ResearchGate. (2005). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

-

ResearchGate. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

- MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.

- ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones.

- ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis.

- ResearchGate. (2019). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.

- The University of Bath's research portal. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series.

- ACS Publications. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives.

- ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.

- The Royal Society of Chemistry. (n.d.). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids.

-

Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

"Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, weight, and the broader context of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold as a privileged structure in drug discovery. This document will further explore a proposed synthetic pathway and potential research applications for this specific isomer.

The Significance of the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a foundational structural motif found in a vast array of natural products and synthetic molecules.[1] Its prevalence in isoquinoline alkaloids highlights its evolutionary selection for biological activity.[1] In the realm of medicinal chemistry, the THIQ framework is recognized as a "privileged scaffold". This distinction is due to its capacity to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities.[2]

The inherent structural features of the THIQ nucleus, including its bicyclic nature and the presence of a secondary amine, provide a rigid yet adaptable framework for the spatial presentation of various functional groups. This allows for the fine-tuning of steric and electronic properties to achieve desired biological effects. Consequently, THIQ derivatives have been successfully developed into therapeutic agents with applications spanning a wide spectrum of diseases.[2][3]

The diverse biological activities exhibited by THIQ-based compounds underscore their importance in drug development. These activities include, but are not limited to, antitumor, antimicrobial, antiviral, and neuroprotective effects.[1][3] The successful translation of numerous THIQ derivatives into clinically used drugs is a testament to the enduring potential of this scaffold in the ongoing quest for novel therapeutics.

Molecular Structure and Properties of this compound

Molecular Formula: C₁₁H₁₃NO₂

Molecular Weight: 191.23 g/mol

The molecular structure of this compound consists of the core 1,2,3,4-tetrahydroisoquinoline bicyclic system, with a methyl carboxylate group substituted at the 7th position of the aromatic ring.

Below is a visual representation of the molecular structure:

Caption: 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | PubChem |

| Molecular Weight | 191.23 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | COC(=O)C1=CC2=C(CCNC2)C=C1 | PubChem |

| InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | PubChem |

| InChIKey | BTRHEGJEBOGNAU-UHFFFAOYSA-N | PubChem |

Proposed Synthesis of this compound

Overall Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Pictet-Spengler Reaction)

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines.[4] It involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

-

To a solution of 3-bromophenethylamine in a suitable solvent (e.g., toluene), add an aqueous solution of formaldehyde.

-

Acidify the mixture with a strong acid, such as concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-bromo-1,2,3,4-tetrahydroisoquinoline.

Step 2: N-Protection of 6-Bromo-1,2,3,4-tetrahydroisoquinoline

Protection of the secondary amine is necessary to prevent side reactions in the subsequent carboxylation step. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group.

-

Dissolve 6-bromo-1,2,3,4-tetrahydroisoquinoline in a chlorinated solvent such as dichloromethane (DCM).

-

Add a base, for instance, triethylamine (Et₃N), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 3: Palladium-Catalyzed Carboxymethylation

This step introduces the methyl carboxylate group at the 7-position via a palladium-catalyzed carbonylation reaction of the aryl bromide.

-

In a pressure vessel, combine tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf), and a base (e.g., potassium carbonate) in methanol.

-

Pressurize the vessel with carbon monoxide (CO) gas.

-

Heat the mixture with stirring for several hours, maintaining the CO pressure.

-

After cooling to room temperature, carefully vent the CO pressure.

-

Filter the reaction mixture to remove the catalyst and inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain tert-butyl 7-(methoxycarbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Step 4: N-Deprotection

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Dissolve the Boc-protected intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization to obtain pure this compound.

Potential Applications in Drug Discovery and Research

While specific biological data for this compound is not extensively documented, its structural similarity to other biologically active THIQ derivatives suggests its potential as a valuable building block and research tool in several areas:

-

Scaffold for Library Synthesis: This compound can serve as a key intermediate for the synthesis of a diverse library of 7-substituted THIQ derivatives. The ester functionality can be readily converted to amides, carboxylic acids, or other functional groups, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.

-

Neurodegenerative Diseases: THIQ analogs have shown promise in the context of neurodegenerative disorders. The core structure is known to interact with various targets in the central nervous system. Further derivatization of the 7-carboxylate could lead to novel compounds with potential therapeutic effects in conditions such as Parkinson's or Alzheimer's disease.

-

Anticancer Agents: The THIQ scaffold is present in several anticancer agents.[1] By modifying the 7-position and the secondary amine, it may be possible to design novel compounds that target specific pathways involved in cancer cell proliferation and survival.

-

Antimicrobial and Antiviral Research: Given the broad-spectrum antimicrobial and antiviral activities reported for other THIQ derivatives, this compound could be a starting point for the development of new agents to combat infectious diseases.[1]

Conclusion

This compound is a molecule of interest due to its incorporation of the privileged 1,2,3,4-tetrahydroisoquinoline scaffold. While detailed experimental data on this specific isomer is limited, its structure provides a versatile platform for chemical modification and exploration in drug discovery. The proposed synthetic route offers a viable strategy for its preparation, enabling further investigation into its physicochemical properties and biological activities. As research into the therapeutic potential of THIQ derivatives continues to expand, compounds like this compound will likely play an important role as key building blocks in the development of next-generation therapeutics.

References

-

Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13236-13269. [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-13. [Link]

-

ResearchGate. (2014). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. [Link]

-

Cabrera-Perez, L. C., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

-

Kwiecień, H., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3195. [Link]

-

Santos, L. S., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. [Link]

- Google Patents. (2020). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11, 13236-13269. [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155. [Link]

-

PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-13. [Link]

-

El-Sayed, M. A. A., et al. (2018). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1500–1504. [Link]

-

jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]

-

The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2019). Supporting Information. [Link]

-

ResearchGate. (2001). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. [Link]

Sources

An In-Depth Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS: 220247-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a heterocyclic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis strategies, and its potential in drug discovery and development, drawing upon the established pharmacological significance of the broader THIQ family.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast number of isoquinoline alkaloids and synthetic pharmaceuticals.[3] Compounds incorporating this scaffold have demonstrated a remarkable diversity of biological effects, including anti-tumor, anti-inflammatory, anti-viral, anti-bacterial, and neuroprotective properties.[2][4] The structural rigidity and defined stereochemistry of the THIQ core make it an attractive starting point for the design of potent and selective therapeutic agents. This compound, as a derivative, offers a unique substitution pattern that can be exploited for further chemical modification and exploration of its structure-activity relationships (SAR).

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 220247-50-7 | Internal Data |

| Molecular Formula | C₁₁H₁₃NO₂ | Internal Data |

| Molecular Weight | 191.23 g/mol | Internal Data |

| IUPAC Name | This compound | Internal Data |

| Canonical SMILES | COC(=O)C1=CC2=C(CCNC2)C=C1 | Internal Data |

Synthesis of this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established in organic chemistry, with two primary named reactions being the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide versatile routes to a wide range of substituted THIQs.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic approach to this compound would involve the disconnection of the heterocyclic ring, suggesting a β-phenylethylamine derivative as a key precursor.

Caption: Retrosynthetic analysis of the target molecule.

The Pictet-Spengler Reaction: A Convergent Approach

The Pictet-Spengler reaction is a powerful method for constructing the THIQ skeleton. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2]

Workflow for Pictet-Spengler Synthesis:

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol (Hypothetical):

-

Starting Material Preparation: Synthesize β-(4-methoxycarbonylphenyl)ethylamine from 4-cyanophenylethylamine via hydrolysis to the carboxylic acid, followed by esterification.

-

Reaction Setup: Dissolve β-(4-methoxycarbonylphenyl)ethylamine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Aldehyde Addition: Add an aqueous solution of formaldehyde (1.1 eq).

-

Acid Catalysis: Add a protic acid (e.g., trifluoroacetic acid, TFA) or a Lewis acid (e.g., BF₃·OEt₂) to the mixture.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography on silica gel.

The Bischler-Napieralski Reaction: A Stepwise Alternative

The Bischler-Napieralski reaction provides an alternative route, involving the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent.[2]

Workflow for Bischler-Napieralski Synthesis:

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Landscape of Drug Discovery: A Technical Guide to Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate and Its Analogs

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products, particularly isoquinoline alkaloids, and synthetic compounds with a wide array of biological activities.[1][2] This structural motif has garnered significant attention from the scientific community, leading to the development of novel analogs with potent therapeutic potential against various diseases, including neurodegenerative disorders and infectious pathogens.[1][2] Clinically approved drugs such as the antihypertensive agent quinapril and the antitussive noscapine feature the THIQ core, highlighting its importance in pharmaceutical development. This guide focuses on a specific derivative, Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, providing a comprehensive overview of its nomenclature, synthesis, and potential pharmacological significance.

Nomenclature and Chemical Identity: Understanding the Synonyms

Clarity in chemical communication is paramount for reproducible research. "this compound" is the IUPAC name for the compound of interest. However, a multitude of synonyms and identifiers are used in chemical databases and commercial listings. A comprehensive understanding of these alternatives is crucial for effective literature searches and material procurement.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound |

| Systematic Name | 1,2,3,4-Tetrahydro-isoquinoline-7-carboxylic acid methyl ester |

| Alternative Name | 7-Methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 220247-50-7 |

| PubChem CID | 10656920 |

| ChEMBL ID | CHEMBL26825 |

Chemical Synthesis: A Strategic Approach

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic chemistry, with several named reactions providing reliable routes to this core structure. The two most prominent methods are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler Reaction: A Classic Condensation

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[3] This reaction is a cornerstone of isoquinoline alkaloid synthesis.

Diagram 1: Generalized Pictet-Spengler Reaction

Caption: The Pictet-Spengler reaction workflow.

The Bischler-Napieralski Reaction: Cyclization and Reduction

The Bischler-Napieralski reaction offers an alternative route, starting with the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to yield a 3,4-dihydroisoquinoline. This intermediate is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline.[2]

Diagram 2: Generalized Bischler-Napieralski Reaction

Caption: The Bischler-Napieralski reaction workflow.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route to the title compound, beginning with the synthesis of the precursor acid, 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, followed by esterification.

Part 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

This part of the synthesis is adapted from a patented procedure for a related dichloro-substituted analog and general synthetic knowledge of tetrahydroisoquinolines.[3] It involves the protection of the secondary amine, carboxylation, and subsequent deprotection.

Step 1: N-Benzylation of a suitable 1,2,3,4-tetrahydroisoquinoline precursor.

-

Rationale: Protection of the secondary amine is crucial to prevent side reactions during the subsequent carboxylation step. The benzyl group is a common protecting group for amines as it is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation.

-

Procedure:

-

To a solution of the starting 1,2,3,4-tetrahydroisoquinoline in a suitable organic solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium carbonate).

-

Cool the mixture in an ice bath and add benzyl bromide dropwise.

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent. The crude product is then purified.

-

Step 2: Carboxylation at the 7-position.

-

Rationale: Directed ortho-metalation followed by quenching with carbon dioxide is a standard method for introducing a carboxylic acid group onto an aromatic ring. The use of a strong base like butyllithium in the presence of a chelating agent such as TMEDA facilitates this reaction.

-

Procedure:

-

Dissolve the N-benzylated tetrahydroisoquinoline in anhydrous tetrahydrofuran (THF) and add N,N,N′,N′-tetramethylethylenediamine (TMEDA).

-

Cool the solution to a low temperature (e.g., -78 °C) and slowly add butyllithium.

-

After stirring for a period to allow for lithiation, bubble carbon dioxide gas through the solution.

-

Quench the reaction with an aqueous acid solution and extract the product.

-

Step 3: Debenzylation to yield 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for removing the benzyl protecting group.

-

Procedure:

-

Dissolve the N-benzyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

-

Filter off the catalyst and concentrate the filtrate to obtain the desired carboxylic acid.

-

Part 2: Esterification to this compound

This final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method for this transformation is the Steglich esterification.[4]

Step 4: Steglich Esterification.

-

Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions, which is particularly useful for sensitive substrates.[4]

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid in anhydrous dichloromethane (CH2Cl2).

-

Add a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C and add a solution of DCC in CH2Cl2.

-

Add methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration.

-

The filtrate is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

-

Diagram 3: Proposed Synthesis Workflow

Caption: Proposed two-part synthesis of the target compound.

Pharmacological Significance and Therapeutic Potential

The 1,2,3,4-tetrahydroisoquinoline scaffold is a versatile platform for the development of a wide range of therapeutic agents. Derivatives have shown promise in various areas of drug discovery.

Broad-Spectrum Biological Activities

Research has demonstrated that THIQ analogs possess a diverse array of biological activities, including:

-

Antitumor: Certain THIQ derivatives have shown efficacy in cancer cell lines.

-

Antitubercular and Antibacterial: The scaffold has been explored for developing new antibiotics.

-

Anti-HIV: Some analogs have shown inhibitory activity against HIV replication.

-

Anti-inflammatory: The anti-inflammatory properties of THIQ derivatives are an active area of investigation.

-

Neuroprotective: Notably, some THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases like Parkinson's.[2][5]

Potential Mechanism of Action

While the specific mechanism of action for this compound is not extensively documented, the broader class of THIQ derivatives often exerts its effects through interactions with various biological targets. For instance, some derivatives of the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of cruzain, a key protease in the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1] One study reported that while some amide derivatives of this acid showed moderate cruzain inhibition, others with significant antiparasitic activity had low cruzain inhibition, suggesting alternative mechanisms of action.[1]

Furthermore, studies on 1MeTIQ suggest that its neuroprotective properties may stem from a combination of free radical scavenging and antagonism of the glutamatergic system, particularly NMDA receptors.[5]

Table 2: Biological Activity of Selected 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Amide Derivatives against T. cruzi [1]

| Compound | Cruzain Inhibition (%) at 100 µM | IC50 against T. cruzi (µM) |

| 4a (hydrochloride salt) | 60.2 ± 2.4 | - |

| 4b (hydrochloride salt) | 69.3 ± 2.6 | - |

| 3d | ~15 | 10.5 |

| 4d (hydrochloride salt) | ~15 | 13.7 |

Data from "Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents"[1]

The presence of the carboxylate group at the 7-position of the tetrahydroisoquinoline ring in the title compound introduces a site for potential hydrogen bonding and polar interactions, which could significantly influence its binding to biological targets and its overall pharmacological profile. Further research is warranted to elucidate the specific targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound belongs to a class of compounds with immense potential in drug discovery. The well-established synthetic routes to the core tetrahydroisoquinoline scaffold provide a solid foundation for the generation of diverse analogs for structure-activity relationship (SAR) studies. While the specific biological profile of the 7-carboxylate derivative remains to be fully characterized, the broad spectrum of activities observed for other THIQ compounds suggests that it is a promising candidate for further investigation. Future research should focus on the development of a robust and scalable synthesis for this specific molecule, followed by comprehensive biological screening to identify its therapeutic potential and elucidate its mechanism of action. Such studies will be instrumental in unlocking the full potential of this intriguing molecule in the ongoing quest for novel and effective therapeutics.

References

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 659-683. Available from: [Link]

-

de Souza, A. C. B., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(4), 4227–4238. Available from: [Link]

- Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

-

Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 904-914. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

The Tetrahydroisoquinoline (THIQ) Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Moiety

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a bicyclic heterocyclic amine that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, which often mimics the conformation of endogenous biomolecules, allows it to interact with a wide array of biological targets with high affinity and specificity. This inherent versatility is evidenced by its presence in a vast number of natural products, clinically approved drugs, and promising therapeutic candidates.[1][2][3] From the potent analgesic properties of morphine alkaloids to the life-saving applications of anticancer agents like trabectedin, the THIQ core forms the structural foundation of a remarkable diversity of pharmacologically active compounds.[2][4]

This technical guide provides a comprehensive exploration of the biological significance of the THIQ scaffold. We will delve into its prevalence in nature, its diverse pharmacological activities, and the key synthetic strategies employed to access this critical pharmacophore. Furthermore, we will examine its role in modulating key signaling pathways implicated in various disease states and provide practical, field-proven experimental protocols for its synthesis and biological evaluation.

I. The THIQ Scaffold: A Privileged Structure in Nature and Medicine

The THIQ nucleus is a recurring motif in a wide range of isoquinoline alkaloids found in numerous plant and even mammalian species.[2][5] This natural prevalence has long signaled its potential for biological activity, inspiring medicinal chemists to explore its therapeutic applications. The unique conformational constraints of the THIQ framework allow for the precise spatial orientation of substituents, enabling tailored interactions with the binding sites of various proteins.

Clinically Utilized Drugs Featuring the THIQ Scaffold

The therapeutic impact of the THIQ scaffold is underscored by the number of clinically approved drugs that incorporate this core structure. These drugs span a wide range of therapeutic areas, highlighting the scaffold's versatility.

| Drug Name | Therapeutic Application |

| Praziquantel | Anthelmintic |

| Quinapril | Anti-hypertensive |

| Noscapine | Anti-tussive |

| Apomorphine | Anti-parkinsonian |

| Doxacurium | Skeletal muscle relaxant |

| Mivacurium | Skeletal muscle relaxant |

| Tubocurarine | Skeletal muscle relaxant |

| Solifenacin | Treatment of overactive bladder |

| Trabectedin | Anticancer |

| Lurbinectedin | Anticancer |

| Atracurium | Skeletal muscle relaxant |

Table 1: A selection of clinically approved drugs containing the tetrahydroisoquinoline scaffold.[1]

II. Diverse Pharmacological Activities of THIQ Derivatives

The rigid, yet adaptable, nature of the THIQ scaffold allows for its interaction with a multitude of biological targets, resulting in a broad spectrum of pharmacological activities. Synthetic and natural THIQ-containing compounds have demonstrated significant potential in treating a wide array of diseases.[1][2][3][5]

A. Anticancer Activity

The THIQ scaffold is a cornerstone in the development of novel anticancer agents.[3] Several THIQ-based natural products and their synthetic analogs have exhibited potent cytotoxic effects against various cancer cell lines.[2][4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of DNA synthesis, and modulation of critical signaling pathways.[1][3]

One of the most notable examples is Trabectedin (Yondelis®) , a marine-derived THIQ alkaloid used in the treatment of soft tissue sarcoma and ovarian cancer.[4] Trabectedin's complex mechanism of action involves binding to the minor groove of DNA, which in turn affects transcription factors and DNA repair pathways.[6]

The Kirsten rat sarcoma (KRAS) oncogene is frequently mutated in various cancers, making it a prime target for drug development.[4] Several studies have focused on designing THIQ derivatives as KRas inhibitors. These compounds aim to disrupt the downstream signaling cascade that promotes uncontrolled cell growth and proliferation.[2]

Systematic modification of the THIQ scaffold has allowed researchers to delineate key structural features required for potent anticancer activity. For instance, in a series of THIQ derivatives targeting KRas, the introduction of a chloro group at the 4-position of a phenyl ring substituent significantly enhanced inhibitory activity against various colon cancer cell lines.[2]

| Compound ID | R Group (Substitution on Phenyl Ring) | IC50 (µM) vs. HCT116 Colon Cancer Cells |

| GM-3-16 | 4-Methyl | 1.6 - 2.6 |

| GM-3-18 | 4-Chloro | 0.9 - 10.7 |

| GM-3-121 | 4-Methoxy | > 20 |

| GM-3-122 | 2,4-Dichloro | No significant activity |

Table 2: Example of Structure-Activity Relationship for THIQ-based KRas inhibitors. Data illustrates the impact of phenyl ring substitution on anticancer potency.[2]

B. Neuroprotective Activity

The THIQ scaffold is of significant interest in the field of neuroscience, with many derivatives exhibiting promising neuroprotective effects.[1] Endogenously produced THIQs, as well as synthetic analogs, have been investigated for their potential to mitigate neuronal damage in neurodegenerative disorders such as Parkinson's disease.[7][8] The proposed mechanisms of neuroprotection are multifaceted and include the modulation of dopamine receptors, reduction of oxidative stress, and inhibition of neuronal apoptosis.[1][7]

THIQ derivatives have been identified as potent modulators of dopamine receptors, particularly the D2 and D3 subtypes.[9][10][11][12] Both antagonists and partial agonists have been developed, with potential applications in treating schizophrenia, depression, and anxiety.[11] The rigid THIQ framework allows for precise positioning of pharmacophoric features that mimic dopamine, leading to high-affinity binding.

Mitochondrial dysfunction is a key pathological feature of Parkinson's disease, leading to oxidative stress and the progressive loss of dopaminergic neurons.[13][14][15] Certain isoquinoline alkaloids have been shown to exert neuroprotective effects by improving mitochondrial function.[7][16] These compounds can help maintain mitochondrial integrity, reduce the production of reactive oxygen species (ROS), and inhibit apoptotic pathways.[14]

C. Antiviral and Other Activities

The biological reach of the THIQ scaffold extends beyond cancer and neurodegeneration. Numerous studies have reported on the anti-inflammatory, antibacterial, antifungal, antimalarial, and antiviral properties of THIQ derivatives.[1][3][5] Notably, recent research has identified novel THIQ-based compounds that efficiently inhibit SARS-CoV-2 infection in vitro, with EC50 values in the low micromolar range.[17]

| Compound ID | Antiviral Activity (SARS-CoV-2) - EC50 (µM) |

| trans-1 | 3.15 |

| trans-2 | 12.02 |

Table 3: Antiviral activity of two novel THIQ derivatives against SARS-CoV-2 in Vero E6 cells.[17]

III. Key Synthetic Strategies for the THIQ Core

The widespread utility of the THIQ scaffold has driven the development of numerous synthetic methodologies for its construction. Among these, the Pictet-Spengler and Bischler-Napieralski reactions are the most classical and widely employed.

A. The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction is a versatile and efficient method for synthesizing THIQs.[4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.

B. The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding THIQs. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[5][18][19]

IV. Experimental Protocols: A Practical Guide

To bridge theory with practice, this section provides detailed, step-by-step protocols for the synthesis of a THIQ derivative via the Pictet-Spengler reaction and for the evaluation of its anticancer activity using the MTT assay.

A. Synthesis of a 1-Substituted Tetrahydroisoquinoline via the Pictet-Spengler Reaction

Objective: To synthesize a 1-substituted THIQ derivative from a β-phenylethylamine and an aldehyde.

Materials:

-

β-phenylethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)

-

Aldehyde (e.g., acetaldehyde)

-

Hydrochloric acid (concentrated)

-

Methanol

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-phenylethylamine derivative (1 equivalent) in methanol.

-

Addition of Reagents: To the stirred solution, add the aldehyde (1.1 equivalents) followed by the slow, dropwise addition of concentrated hydrochloric acid (2 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the resulting residue between ethyl acetate and water. Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude THIQ product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-substituted tetrahydroisoquinoline.

B. Evaluation of Cytotoxicity using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a THIQ compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

THIQ compound dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well microplate

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THIQ compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Addition of MTT Reagent: After the incubation period, add 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours until a purple precipitate (formazan) is visible in the cells.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently agitate the plate to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

V. Conclusion and Future Perspectives

The tetrahydroisoquinoline scaffold continues to be a remarkably fruitful source of inspiration for the design and development of novel therapeutic agents. Its widespread occurrence in nature, coupled with its proven clinical success, solidifies its status as a privileged structure in medicinal chemistry. The diverse range of biological activities associated with THIQ derivatives, from anticancer and neuroprotective to antiviral and anti-inflammatory, ensures its continued relevance in addressing a multitude of unmet medical needs.

Future research will undoubtedly focus on the development of more selective and potent THIQ-based compounds through the application of modern drug design strategies, such as structure-based design and fragment-based approaches. The exploration of novel synthetic methodologies to access diverse and complex THIQ analogs will further expand the chemical space available for drug discovery. As our understanding of the molecular basis of diseases deepens, the THIQ scaffold is poised to remain a central element in the armamentarium of medicinal chemists for years to come.

VI. References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13886–13923. [Link]

-

Govekar, R. B., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 18(6), 614-627. [Link]

-

Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(7), 795-812. [Link]

-

Wikipedia contributors. (2023, December 19). MAPK/ERK pathway. In Wikipedia, The Free Encyclopedia. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 20-33. [Link]

-

Xie, C., et al. (2023). Mitochondrial dysfunction-targeting therapeutics of natural products in Parkinson's disease. Frontiers in Pharmacology, 14, 1189498. [Link]

-

US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors. (2002). Google Patents.

-

Shi, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4799. [Link]

-

Faheem, F., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]

-

ResearchGate. (n.d.). Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. [Link]

-

Al-Warhi, T., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports, 13(1), 1-20. [Link]

-

McCreary, C., & Yoon, Y. (2016). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. International journal of molecular medicine, 38(6), 1667-1673. [Link]

-

Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13886-13923. [Link]

-

Chang, C.-K., et al. (2022). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses, 14(7), 1435. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

-

Sun, J., et al. (2022). Mitochondrial Dysfunction in Parkinson's Disease: From Mechanistic Insights to Therapy. Frontiers in Aging Neuroscience, 14, 868429. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

-

ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. [Link]

-

Shi, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4799. [Link]

-

Sova, M., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(21), 6432. [Link]

-

Frontiers. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry, 6, 467. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Outeiro, T. (2023, September 14). Key mechanisms in Parkinson's disease: mitochondrial dysfunction, lipids, & lysosomal. [Link]

-

ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. [Link]

-

JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]

-

D'yakonov, A. A., & Shchekotikhin, A. E. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 65(2), 1013-1033. [Link]

-

MDPI. (2022). Potential Antiviral Action of Alkaloids. Molecules, 27(3), 868. [Link]

-

DeCuypere, M. G. (2014). Tetrahydroisoquinoline Neurotoxins in Parkinson Disease. UTHSC Digital Commons. [Link]

-

Bowen University Institutional Repository. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. [Link]

-

ResearchGate. (n.d.). Synthesis and functional evaluation of tetrahydroisoquinoline and polysubstituted benzylamine derivatives as sigma-2 receptor-targeted small-molecule probes. [Link]

-

MDPI. (2023). Novel Thiazolidinedione Derivatives as Potential ZIKV Antiviral Inhibitors. [Link]

-

D'Incalci, M., & Galmarini, C. M. (2014). Trabectedin, a drug acting on both cancer cells and the tumour microenvironment. British journal of cancer, 110(3), 517-521. [Link]

-

Smolarz, M., et al. (2019). Pharmacological targeting of mitochondrial dysfunction in Parkinson's disease. Current neuropharmacology, 17(5), 407-422. [Link]

-

ResearchGate. (n.d.). (PDF) Isothiazole Derivatives as Antiviral Agents. [Link]

Sources

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Mitochondrial dysfunction-targeting therapeutics of natural products in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mitochondrial Dysfunction in Parkinson’s Disease: From Mechanistic Insights to Therapy [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ir.bowen.edu.ng:8443 [ir.bowen.edu.ng:8443]

- 17. atcc.org [atcc.org]

- 18. cdn-links.lww.com [cdn-links.lww.com]

- 19. MTT assay overview | Abcam [abcam.com]

The Ubiquitous Presence of Tetrahydroisoquinoline Alkaloids: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Analysis

Abstract

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the most extensive and structurally varied families of natural products.[1][2] Their presence spans across the plant and animal kingdoms, where they play significant roles in both physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of the natural occurrence of THIQ alkaloids, intended for researchers, scientists, and professionals in drug development. The guide delves into the intricate biosynthetic pathways in plants and mammals, explores their widespread distribution, and details their diverse pharmacological activities. Furthermore, it offers a practical compendium of field-proven experimental protocols for the extraction, isolation, and analytical determination of these fascinating compounds, supported by authoritative references and visual aids to enhance understanding and application in a research setting.

Introduction: The Significance of Tetrahydroisoquinoline Alkaloids

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of natural and synthetic compounds with profound biological activities.[3][4] These alkaloids are widely distributed in nature, particularly in the plant kingdom, and are also found endogenously in mammals.[3][4] Their structural diversity, ranging from simple molecules to complex polycyclic structures, gives rise to a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and neuroactive properties.[3][4]

From a drug development perspective, THIQ-containing natural products have inspired the synthesis of numerous clinically significant pharmaceuticals.[3] Understanding their natural occurrence, biosynthetic origins, and the methods to isolate and characterize them is paramount for the discovery of new therapeutic agents and for elucidating their roles in biological systems. This guide aims to provide a holistic and practical resource for scientists working with this important class of alkaloids.

Biosynthesis: Nature's Synthetic Strategies

The biosynthesis of THIQ alkaloids is a testament to the elegance and efficiency of natural product synthesis. The pathways, while varying between organisms, generally converge on a key chemical transformation: the Pictet-Spengler reaction.

Plant Biosynthesis: A Prolific Source of Diversity

In plants, the biosynthesis of THIQs is a well-studied pathway that gives rise to a vast and diverse array of compounds. The core reaction involves the condensation of a β-arylethylamine with an aldehyde or a keto acid.

The primary building blocks for most plant-derived THIQs are derived from the amino acid tyrosine. Through a series of enzymatic transformations, tyrosine is converted to dopamine and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by the enzyme norcoclaurine synthase (NCS), is a pivotal step that forms the simple THIQ, (S)-norcoclaurine. This foundational molecule then undergoes a series of modifications, including methylation, hydroxylation, and oxidative coupling, to generate the vast diversity of THIQ alkaloids observed in nature.

A key intermediate in the biosynthesis of many complex THIQs is (S)-reticuline.[4] This central precursor is formed from (S)-norcoclaurine through a series of enzymatic steps and serves as a branch point for the synthesis of various classes of THIQ alkaloids, including morphinans (e.g., morphine and codeine), protoberberines (e.g., berberine), and aporphines.[4]

Mammalian Biosynthesis: Endogenous Neuromodulators

The presence of endogenous THIQs in the mammalian brain has been a subject of intense research due to their potential physiological and pathological roles.[3] Unlike the elaborate enzymatic machinery in plants, mammalian THIQ formation is often considered a non-enzymatic, spontaneous condensation reaction, although enzymatic contributions are also being explored.

The primary mechanism involves the condensation of biogenic amines, such as dopamine and serotonin, with endogenous aldehydes or keto acids that can be derived from various metabolic pathways. For example, the condensation of dopamine with its own metabolite, 3,4-dihydroxyphenylacetaldehyde (DOPAL), can form tetrahydropapaveroline. Similarly, dopamine can react with acetaldehyde, a metabolite of ethanol, to form salsolinol.

These endogenous THIQs have been implicated in a range of neurological processes and are being investigated for their potential involvement in conditions like Parkinson's disease and alcoholism.[3]

Natural Distribution: A Widespread Presence

Tetrahydroisoquinoline alkaloids are found in a diverse range of organisms, with the plant kingdom being the most significant source.

Plant Kingdom: A Rich Reservoir

THIQs are particularly abundant in certain plant families, where they often contribute to the plant's defense mechanisms and medicinal properties. The major plant families known for their rich THIQ content include:

-

Papaveraceae (Poppy Family): This is arguably the most famous family for THIQ alkaloids, containing well-known compounds like morphine, codeine, and papaverine from the opium poppy (Papaver somniferum).[5] The family is a rich source of morphinan, benzylisoquinoline, and protoberberine alkaloids.[5]

-

Berberidaceae (Barberry Family): This family is characterized by the presence of protoberberine alkaloids, with berberine being a prominent example found in plants of the Berberis genus.[6]

-

Ranunculaceae (Buttercup Family): Many species in this family produce a variety of THIQ alkaloids, including aporphines and protoberberines.

-

Lauraceae (Laurel Family): This family is a notable source of aporphine alkaloids.[7]

-

Annonaceae (Custard Apple Family): This family is known to produce a variety of benzylisoquinoline and aporphine alkaloids.

The concentration and specific types of THIQs can vary significantly between species, plant parts (roots, stems, leaves, seeds), and even the developmental stage of the plant.

Table 1: Quantitative Occurrence of Selected Tetrahydroisoquinoline Alkaloids in Plants

| Alkaloid Class | Alkaloid Example | Plant Family | Plant Species | Plant Part | Concentration Range | Reference(s) |

| Morphinan | Morphine | Papaveraceae | Papaver somniferum | Capsule | 0.3 - 3.0% (dry weight) | [8] |

| Protoberberine | Berberine | Berberidaceae | Berberis species | Root/Bark | 1.0 - 8.0% (dry weight) | [6][9] |

| Benzylisoquinoline | Reticuline | Papaveraceae | Papaver somniferum | Latex | Trace amounts | [4] |

| Aporphine | Magnoflorine | Ranunculaceae | Thalictrum species | Whole plant | 0.1 - 0.5 mg/g | [3] |

| Aporphine | Liriodenine | Annonaceae | Enicosanthellum pulchrum | Roots | ~80 mg/kg | [3] |

Animal Kingdom: Endogenous and Exogenous Sources

In addition to their endogenous synthesis in mammals, THIQs can also be introduced into the animal body through dietary intake of plant-based foods and beverages. Once in the body, these exogenous THIQs can interact with various biological targets and potentially influence physiological processes. The study of these diet-derived THIQs is an emerging area of research with implications for human health.

Diverse Pharmacological Activities

The structural diversity of THIQ alkaloids is mirrored by their wide range of pharmacological activities. This has made them a focal point for drug discovery and development. Some of the key biological activities include:

-

Antimicrobial Activity: Many THIQs, particularly protoberberine alkaloids like berberine, exhibit potent activity against a broad spectrum of bacteria, fungi, and protozoa.

-

Anti-inflammatory Effects: Several THIQ alkaloids have demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways.

-

Neuropharmacological Effects: Due to their structural similarity to neurotransmitters, many THIQs can interact with receptors and transporters in the central nervous system. This leads to a variety of effects, including analgesic, sedative, and antipsychotic activities. The endogenous THIQs in mammals are of particular interest for their potential role in neuromodulation.[8]

-

Anticancer Properties: A number of THIQ alkaloids have shown promising anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[5]

Experimental Protocols: A Practical Guide

The successful study of naturally occurring THIQ alkaloids relies on robust and efficient experimental methodologies for their extraction, isolation, and analysis. This section provides detailed, field-proven protocols for these critical steps.

Extraction and Isolation of Tetrahydroisoquinoline Alkaloids

The choice of extraction and isolation method depends on the chemical properties of the target alkaloids and the nature of the source material. A general and widely used approach is based on the acid-base properties of alkaloids.

Protocol 1: General Acid-Base Extraction of THIQs from Plant Material

This protocol is a standard method for the initial extraction of a crude alkaloid mixture from dried and powdered plant material.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol

-

10% Acetic acid in water

-

Dichloromethane or Chloroform

-

Concentrated Ammonium hydroxide

-

Anhydrous Sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Macerate the powdered plant material (100 g) with methanol (500 mL) at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acidification: Dissolve the crude extract in 10% acetic acid (200 mL). Filter the acidic solution to remove non-alkaloidal material.

-

Defatting: Extract the acidic solution with dichloromethane (3 x 100 mL) in a separatory funnel to remove fats and other non-polar compounds. Discard the organic layer.

-

Basification: Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide. This will precipitate the free alkaloids.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution with dichloromethane (3 x 150 mL). The free alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Rationale: This method exploits the fact that alkaloids form water-soluble salts in acidic conditions and are soluble in organic solvents in their free base form. This allows for a selective extraction and separation from other plant constituents.

Purification: The crude alkaloid extract is a mixture of different compounds and requires further purification. Column chromatography is a standard technique for this purpose.

Protocol 2: Column Chromatography for THIQ Purification

Materials:

-

Crude alkaloid extract

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of chloroform and methanol)

-

Chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial mobile phase and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of methanol in chloroform).

-

Fraction Collection: Collect the eluate in fractions using a fraction collector.

-

Monitoring: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the same compound.

-

Final Purification: Evaporate the solvent from the combined fractions to obtain the purified alkaloid. Further purification by recrystallization or preparative HPLC may be necessary.

Analytical Methodologies for Tetrahydroisoquinolines

Accurate identification and quantification of THIQ alkaloids require sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.

Protocol 3: HPLC Analysis of THIQ Alkaloids

HPLC is a versatile and widely used technique for the separation and quantification of THIQs in complex mixtures.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD) and/or a Mass Spectrometer (MS) detector.

-

A C18 reversed-phase column is commonly used.

Mobile Phase:

-

A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient profile will depend on the alkaloids being analyzed.